N,N'-bis(2-ethylphenyl)benzene-1,4-dicarboxamide
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Overview
Description
N1,N4-BIS(2-ETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with the molecular formula C24H24N2O2. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields. It is a white crystalline solid that is soluble in organic solvents but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(2-ETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 2-ethylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(2-ETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N1,N4-BIS(2-ETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N1,N4-BIS(2-ETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N1,N4-BIS(2-AMINOPHENYL)BENZENE-1,4-DICARBOXAMIDE
- N1,N4-BIS(2-PHENOXYETHYL)BENZENE-1,4-DICARBOXAMIDE
- N1,N4-BIS[4-(2-HYDROXYETHYL)PHENYL]BENZENE-1,4-DICARBOXAMIDE
Uniqueness
N1,N4-BIS(2-ETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of ethyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
Molecular Formula |
C24H24N2O2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-N,4-N-bis(2-ethylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-3-17-9-5-7-11-21(17)25-23(27)19-13-15-20(16-14-19)24(28)26-22-12-8-6-10-18(22)4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
HXJSRCOTPDEOLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3CC |
Origin of Product |
United States |
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